molecular formula C19H15F2N3O4S B6488819 3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893937-64-9

3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B6488819
CAS No.: 893937-64-9
M. Wt: 419.4 g/mol
InChI Key: HBSAQRPJEGTLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazol-5,5-dioxide core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 3,4-difluorobenzamide moiety. The 3,4-difluorobenzamide substituent enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4S/c1-28-13-5-3-12(4-6-13)24-18(14-9-29(26,27)10-17(14)23-24)22-19(25)11-2-7-15(20)16(21)8-11/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSAQRPJEGTLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name / ID Core Structure R1 (Position 2) R2 (Position 3) Key Functional Groups Biological Activity / Properties Reference
Target Compound Thieno[3,4-c]pyrazol-5,5-dioxide 4-Methoxyphenyl 3,4-Difluorobenzamide 5,5-Dioxo, 3,4-difluoro Not explicitly reported; likely CRY modulator
Compound 12 () Thieno[3,4-c]pyrazol-5,5-dioxide 4-Methoxyphenyl Cyclopentane-1-carboxamide 5,5-Dioxo, 4-chlorophenyl CRY2-selective agonist (Bmal1-dLuc assay)
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide () Thieno[3,4-c]pyrazol-5-one 4-Fluorophenyl 4-Methoxybenzamide 5-Oxo, 4-methoxy No activity reported; structural analog
N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide () Pyrrolo[3,4-c]pyrazole Acetyl/benzoyl Benzamide Non-dioxo, fused pyrrole Crystal structure resolved (P21/c, β = 96.94°)

Key Observations:

Core Modifications: The 5,5-dioxo group in the target compound and Compound 12 distinguishes them from the 5-oxo analog in . Replacement of the thieno ring with a pyrrolo system () reduces planarity, as evidenced by dihedral angles (87.21° and 35.46°), which may impact solubility and intermolecular interactions .

Substituent Effects: R1 Position: The 4-methoxyphenyl group in the target compound and Compound 12 contrasts with the 4-fluorophenyl in . R2 Position: The 3,4-difluorobenzamide in the target compound introduces steric and electronic effects distinct from the cyclopentane-carboxamide in Compound 12. Fluorine atoms increase lipophilicity (logP), whereas the cyclopentane group may favor hydrophobic binding pockets .

Biological Activity :

  • Compound 12 () demonstrates CRY2 selectivity , suggesting that the cyclopentane-carboxamide substituent is critical for isoform specificity. The target compound’s 3,4-difluorobenzamide may shift selectivity toward CRY1 or other targets, though experimental validation is required.

Physicochemical and Structural Insights

Solubility and LogP:

  • The 3,4-difluorobenzamide group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ), reducing aqueous solubility but improving membrane permeability.

Hydrogen Bonding and Crystal Packing:

  • In , the pyrrolo[3,4-c]pyrazole analog forms N–H···O and C–H···O hydrogen bonds, stabilizing a monoclinic crystal lattice. The target compound’s thieno core and dioxo group may enable similar intermolecular interactions, influencing solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.